4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde

Catalog No.
S12541032
CAS No.
289504-55-8
M.F
C12H11BrN2O
M. Wt
279.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldeh...

CAS Number

289504-55-8

Product Name

4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde

IUPAC Name

4-bromo-2-[(4-methylphenyl)methyl]pyrazole-3-carbaldehyde

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

InChI

InChI=1S/C12H11BrN2O/c1-9-2-4-10(5-3-9)7-15-12(8-16)11(13)6-14-15/h2-6,8H,7H2,1H3

InChI Key

WIHLVGWCQXPMTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C=N2)Br)C=O

4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde is a chemical compound characterized by its unique structure and properties. It has the molecular formula C12H11BrN2OC_{12}H_{11}BrN_{2}O and a molecular weight of approximately 279.14 g/mol. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a carbaldehyde functional group, indicating the presence of an aldehyde (-CHO) attached to the pyrazole structure. The bromine atom is substituted at the 4-position of the pyrazole ring, while a 4-methylbenzyl group is attached to the nitrogen atom at the 1-position, contributing to its distinctive characteristics and potential reactivity in various chemical environments .

Typical of aldehydes and pyrazoles. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines or other nucleophiles under acidic or basic conditions to form imines or enamines.
  • Electrophilic Aromatic Substitution: The aromatic methyl group can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride .

Synthesis of 4-bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde can be achieved through several methods:

  • Bromination of Pyrazole Derivatives: Starting from 1-(4-methylbenzyl)-1H-pyrazole, bromination can be performed using bromine or N-bromosuccinimide (NBS) in an appropriate solvent to introduce the bromine atom at the 4-position.
  • Formylation: The introduction of the carbaldehyde group can be accomplished through formylation techniques such as the Vilsmeier-Haack reaction, where phosphorus oxychloride and dimethylformamide are used to convert an appropriate pyrazole derivative into its corresponding aldehyde.
  • One-Pot Synthesis: A more complex synthetic route may involve a one-pot reaction combining bromination and formylation steps to produce the desired compound directly from simpler precursors .

The applications of 4-bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde span various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development targeting inflammatory diseases or infections.
  • Chemical Research: It is utilized in synthetic organic chemistry for developing new materials or as an intermediate in synthesizing more complex compounds.
  • Agricultural Chemicals: Its derivatives might find applications in agrochemicals as pesticides or herbicides due to their potential biological activity against pests or weeds .

Interaction studies involving 4-bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde could be crucial for understanding its mechanism of action in biological systems. These studies may include:

  • Binding Affinity Tests: Evaluating how well this compound binds to specific receptors or enzymes related to disease processes.
  • In Vivo Studies: Assessing its pharmacokinetics and pharmacodynamics in animal models to determine efficacy and safety profiles.
  • Molecular Docking Studies: Computational studies that predict how this compound interacts at a molecular level with target proteins involved in various biological pathways .

Several compounds share structural similarities with 4-bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde. Notable examples include:

Compound NameMolecular FormulaKey Features
4-Bromo-1-methyl-1H-pyrazole-5-carbaldehydeC5H5BrN2OC_5H_5BrN_2OSimpler structure without benzyl group
4-Bromo-3-methyl-1H-pyrazoleC5H6BrN2C_5H_6BrN_2Different methyl positioning
3-Bromo-1-(4-methylphenyl)-1H-pyrazoleC11H10BrN2C_{11}H_{10}BrN_2Phenyl substitution instead of benzyl
4-Bromo-2-methylpyrazoleC5H6BrN2C_5H_6BrN_2Different position of methyl group

These compounds highlight the unique aspects of 4-bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde, particularly its specific substitution pattern that may influence its reactivity and biological properties compared to simpler pyrazoles .

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

278.00548 g/mol

Monoisotopic Mass

278.00548 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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